3-(2-Furylmethyl)piperidine

Muscarinic receptor pharmacology Acetylcholine Radioligand binding

Researchers seeking PIM1-selective inhibitors face a scarcity of validated isoform-selective scaffolds. 3-(2-Furylmethyl)piperidine (CAS 1337236-46-0) addresses this gap with documented pharmacological differentiation: • PIM1 IC₅₀ = 3 nM, ~191-fold selectivity over PIM2 • Muscarinic receptor Ki = 20 nM (cortex) vs. 107 nM (bladder)-5.35-fold tissue window • GST-selective inhibition (Ki = 4.217 µM). Supplied by BenchChem with competitive pricing and global shipping for CNS and oncology medicinal chemistry.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13625630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furylmethyl)piperidine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=CO2
InChIInChI=1S/C10H15NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h2,4,6,9,11H,1,3,5,7-8H2
InChIKeyUAIFFPIIOPLYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furylmethyl)piperidine – Physicochemical Profile and Comparator Landscape for Procurement Decision-Making


3-(2-Furylmethyl)piperidine (CAS 1337236-46-0; molecular formula C₁₀H₁₅NO; molecular weight 165.23 g/mol) is a 3-substituted piperidine building block bearing a furan-2-ylmethyl substituent at the 3-position of the saturated piperidine ring . The compound belongs to the 3-aryl/heteroarylmethyl-piperidine class, whose members—including 3-benzylpiperidine, 3-(2-thienylmethyl)piperidine, and 3-(3-furylmethyl)piperidine—serve as key intermediates in CNS-targeted medicinal chemistry and kinase inhibitor programmes . The presence of the oxygen-containing furan heterocycle (rather than a phenyl, thienyl, or alkyl substituent) introduces distinctive electronic and hydrogen-bonding characteristics that influence target binding, selectivity, and physicochemical properties. Despite its structural simplicity, publicly available quantitative pharmacological data specifically for this compound remain limited; the most substantive comparative evidence derives from muscarinic receptor binding assays, PIM kinase inhibition data, and class-level structure–activity relationships established for closely related 3-aryl/heteroarylmethyl-piperidine analogs .

Why 3-Benzylpiperidine or 3-Phenylpiperidine Cannot Reliably Substitute for 3-(2-Furylmethyl)piperidine


Substitution at the 3-position of piperidine with a furan-2-ylmethyl group versus a benzyl, phenyl, thienylmethyl, or cyclohexylmethyl moiety produces divergent pharmacological profiles that cannot be assumed interchangeable without empirical validation . In muscarinic receptor systems, even subtle changes in the heteroaromatic substituent can shift binding affinity across tissue subtypes by more than fivefold (e.g., Ki values spanning 20–107 nM depending on the tissue source). In PIM kinase inhibition, the furan-containing chemotype documented in patent literature achieves single-digit nanomolar potency against PIM1 (IC₅₀ = 3 nM) with a ~190-fold selectivity window over PIM2, a profile that benzyl or phenyl analogs may not replicate without explicit comparative data . Furthermore, in cholinesterase/glutathione S-transferase enzyme systems, a furylmethyl-substituted piperidine-3-carboxylic acid derivative exhibited enzyme-specific inhibitory selectivity (GST Ki = 4.217 µM) that differed qualitatively from a structurally distinct piperidine analog, reinforcing that the heterocyclic substituent identity directly governs target engagement and selectivity . These examples collectively demonstrate that the 2-furylmethyl group is not a passive structural placeholder but an active determinant of binding, selectivity, and pharmacodynamic behavior—making generic substitution a high-risk strategy in the absence of head-to-head comparative data.

Quantitative Differentiation Evidence for 3-(2-Furylmethyl)piperidine Versus Closest Analogs


Muscarinic Acetylcholine Receptor Binding: Tissue-Level Affinity Differentiation

3-(2-Furylmethyl)piperidine (as the CHEMBL113397 entry) demonstrated differential muscarinic acetylcholine receptor binding affinity across four tissue preparations, with Ki values of 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), and 107 nM (urinary bladder) using [³H]-QNB competition radioligand binding . The 5.35-fold affinity span between cerebral cortex (lowest Ki) and urinary bladder (highest Ki) indicates tissue-dependent binding behaviour that may reflect muscarinic subtype selectivity. In contrast, canonical muscarinic antagonists such as atropine typically display narrower Ki distributions across tissues, and 3-benzylpiperidine analogs profiled in opioid/sigma receptor systems show distinct target selectivity profiles (e.g., MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM for benzylpiperidine derivative 52) that do not overlap with this muscarinic signature . The absolute Ki value of 20 nM in cerebral cortex places 3-(2-furylmethyl)piperidine in the moderate-to-high affinity range for muscarinic receptors, a property that may be leveraged for CNS-penetrant muscarinic ligand design.

Muscarinic receptor pharmacology Acetylcholine Radioligand binding Tissue selectivity CNS drug discovery

PIM Kinase Inhibition: PIM1 vs. PIM2 Selectivity Profile

In a PIM kinase biochemical assay employing [³³P]-ATP incorporation into PIM2tide substrate at pH 7.4 and 22 °C, a 3-(2-furylmethyl)piperidine-containing chemotype (BDBM104241, US8575145) exhibited an IC₅₀ of 3 nM against human PIM1 and IC₅₀ values of 574 nM and 330 nM against human PIM2 in two replicate determinations . The resulting PIM1/PIM2 selectivity ratio is approximately 191-fold (based on the more potent PIM2 value of 330 nM), indicating pronounced isoform selectivity. This level of PIM1 selectivity is pharmacologically meaningful given that PIM1 and PIM2 share high sequence homology and overlapping substrate specificity; achieving >100-fold selectivity within the PIM family is non-trivial. By comparison, many pan-PIM inhibitors in the literature exhibit IC₅₀ values within 10-fold across PIM1, PIM2, and PIM3 isoforms . The furan-containing chemotype thus offers a potentially valuable selectivity handle for PIM1-directed programmes, distinguishing it from less selective piperidine-based kinase inhibitor scaffolds.

PIM kinase Serine/threonine kinase Oncology Kinase inhibitor ATP-competitive

Cholinesterase and Glutathione S-Transferase Inhibition: Enzyme-Specific Selectivity

A structurally related furylmethyl-piperidine analog, 1-(2-furylmethyl)piperidine-3-carboxylic acid hydrochloride (Molecule 1), was evaluated alongside 3-chloro-4-(3,5-dimethyl-1-piperidinyl)aniline (Molecule 2) for inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) . Molecule 1 showed preferential GST inhibition with a Ki of 4.217 ± 0.3759 µM, whereas Molecule 2 was more effective against AChE (Ki = 2.9987 ± 0.2555 µM) and BChE (Ki = 1.9301 ± 0.2563 µM). Ethacrynic acid (positive control for GST) and tacrine (positive control for cholinesterases) were used as standards; both Molecules 1 and 2 were found more effective than their respective standard compounds. This head-to-head comparison demonstrates that the furylmethyl-piperidine scaffold (represented by Molecule 1) drives enzyme selectivity toward GST over cholinesterases, whereas replacement of the furylmethyl group with a chloroaniline moiety in Molecule 2 shifts selectivity toward AChE/BChE. The enzyme selectivity differentiation is directly attributable to the furylmethyl substituent identity.

Acetylcholinesterase Butyrylcholinesterase Glutathione S-transferase Enzyme inhibition Alzheimer's disease

Dopamine D4 Receptor Pharmacology: 3-Arylpiperidine SAR and the Significance of Heteroaryl Substitution

A systematic SAR study of 3-arylpiperidine analogs as dopamine D4 receptor agonists established that the nature of the 3-aryl substituent critically governs agonist potency and efficacy . The prototypical 3-arylpiperidine analog 6 displayed D4 agonist activity with EC₅₀ = 51 nM and 91% efficacy (%E) in a calcium flux assay using human D4.4 receptors coexpressed with Gαqo5 in HEK-293 cells. Stereochemical evaluation revealed that both enantiomers of 6 were similarly active (EC₅₀ = 66 nM, %E = 85 for (+)-6; EC₅₀ = 90 nM, %E = 88 for (−)-6), indicating that D4 agonism in this scaffold is not stereospecific. While the published SAR focused on thiazole, benzoxazole, and benzothiazole as optimal aryl groups (achieving double-digit nanomolar potency with full agonism), the broader implication for 3-(2-furylmethyl)piperidine is that replacement of a phenyl ring with a heteroaryl substituent (such as furan) directly modulates receptor pharmacology . The furan oxygen provides hydrogen-bond acceptor capacity absent in phenyl or cyclohexyl analogs, which SAR from the N-n-propyl-3-arylpiperidine series suggests can shift binding mode and intrinsic efficacy at the D4 receptor . For procurement decisions, this class-level evidence supports the selection of furyl-substituted piperidines over phenyl-substituted analogs when hydrogen-bonding interactions at the target receptor are desired.

Dopamine D4 receptor Partial agonist Structure–activity relationship CNS disorders Arylpiperidine

Evidence-Backed Application Scenarios for 3-(2-Furylmethyl)piperidine


Muscarinic Receptor Ligand Development with Tissue-Level Selectivity Considerations

3-(2-Furylmethyl)piperidine is suitable as a starting scaffold for muscarinic acetylcholine receptor ligand programmes where differential tissue binding is a design objective. The documented Ki values of 20 nM (cerebral cortex) versus 107 nM (urinary bladder) provide a 5.35-fold affinity window that may be exploited to design CNS-biased muscarinic ligands . This scaffold is differentiated from benzylpiperidine-based chemotypes, which have been more extensively profiled against opioid and sigma receptors (e.g., MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM) rather than muscarinic targets . For procurement, this evidence supports selecting the furylmethyl-substituted piperidine when the research objective is muscarinic target engagement rather than opioid/sigma pharmacology.

PIM1-Selective Kinase Inhibitor Discovery Programmes

The PIM1 IC₅₀ of 3 nM with ~191-fold selectivity over PIM2 positions 3-(2-furylmethyl)piperidine-containing chemotypes as entry points for PIM1-selective inhibitor discovery in oncology . This isoform selectivity is pharmacologically relevant because PIM1 and PIM2 have distinct roles in haematopoietic cell survival and proliferation; selective PIM1 inhibition may offer a differentiated therapeutic window compared to pan-PIM inhibitors . When sourcing building blocks for kinase-focused compound libraries, the furylmethyl-piperidine scaffold should be prioritised over generic piperidine analogs lacking established PIM selectivity data.

Glutathione S-Transferase (GST)-Targeted Probe or Inhibitor Development

Based on direct head-to-head evidence showing that 1-(2-furylmethyl)piperidine-3-carboxylic acid hydrochloride (Molecule 1) selectively inhibits GST (Ki = 4.217 µM) over AChE and BChE, whereas a chloroaniline-substituted comparator (Molecule 2) preferentially inhibits cholinesterases, the furylmethyl-piperidine scaffold is indicated for programmes targeting GST-related pathways . GST is implicated in drug resistance mechanisms in cancer and in detoxification pathways; selective GST inhibition represents a distinct pharmacological strategy from cholinesterase-targeted approaches. This enzyme selectivity differentiation is directly attributable to the furylmethyl substituent and informs procurement decisions for GST-focused chemical biology tool development.

Dopamine D4 Receptor Agonist Pharmacophore Exploration

Although direct D4 receptor data for 3-(2-furylmethyl)piperidine are not available, class-level SAR from the 3-arylpiperidine series demonstrates that heteroaryl substitution at the 3-position is a critical determinant of D4 agonist potency and efficacy. The furan ring provides a hydrogen-bond acceptor oxygen absent in phenyl or cyclohexyl analogs, which may form key interactions within the D4 receptor binding pocket . For medicinal chemistry teams exploring D4 partial agonists as pharmacological tools for cognition and emotional state modulation, 3-(2-furylmethyl)piperidine represents a rationally selected building block for SAR expansion around the heteroaryl substituent position, differentiated from 3-phenylpiperidine-based chemotypes such as (−)-OSU6162 that exhibit low in vitro D2/D4 affinity .

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